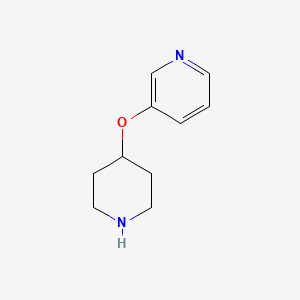

3-(Piperidin-4-yloxy)pyridine

描述

3-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring bonded to a piperidine ring via an oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction between 4-hydroxypyridine and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the hydroxyl group, thereby enhancing its nucleophilicity. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced under hydrogenation conditions, often using palladium or platinum catalysts, to yield reduced forms of the pyridine or piperidine rings.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced pyridine or piperidine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

3-(Piperidin-4-yloxy)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against various targets related to neurological conditions. For instance, studies have demonstrated its potential in developing drugs that modulate neurotransmitter systems, which are crucial in treating disorders such as depression and anxiety.

Biochemical Research

Investigating Biological Pathways:

This compound is employed in studies that explore receptor interactions and enzyme activities. It aids researchers in understanding complex biological pathways, particularly those involved in signal transduction and metabolic processes.

Data Table: Biological Activities of this compound Derivatives

Agricultural Chemistry

Potential as Agrochemicals:

Research indicates that this compound may serve as a base for developing safer and more effective pesticides or herbicides. Its unique chemical properties can enhance the efficacy of agricultural products.

Case Study:

Investigations into its herbicidal properties have shown that modifications of this compound can lead to increased selectivity and potency against target weeds while minimizing harm to crops.

Material Science

Applications in Advanced Materials:

The compound's unique properties make it suitable for creating advanced materials, including polymers and coatings. These materials can improve durability and performance across various applications.

Example Application:

Research has demonstrated the use of this compound in formulating protective coatings that exhibit enhanced resistance to environmental degradation.

Analytical Chemistry

Use as a Reference Standard:

In analytical chemistry, this compound is employed as a reference standard to ensure accuracy in the detection and quantification of related compounds in complex mixtures.

Data Table: Analytical Applications

作用机制

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

4-(Piperidin-1-yl)pyridine: Similar structure but with a direct nitrogen linkage.

3-(Morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.

3-(Pyrrolidin-4-yloxy)pyridine: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 3-(Piperidin-4-yloxy)pyridine is unique due to its specific combination of the pyridine and piperidine rings linked via an oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

3-(Piperidin-4-yloxy)pyridine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of both a piperidine ring and a pyridine moiety, this compound has been investigated for its interactions with various biological targets, including receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.24 g/mol. The compound's structure combines the properties of both piperidine and pyridine, which are significant in medicinal chemistry due to their roles in various biological activities.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Nucleophilic substitution : Reaction of piperidine derivatives with pyridine halides.

- Coupling reactions : Utilizing coupling agents to link the piperidine and pyridine components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and receptor binding, leading to various pharmacological effects. For instance, it has been shown to exhibit:

- Inhibition of enzyme activity : By binding to active sites on enzymes, it prevents substrate binding.

- Receptor modulation : It interacts with histamine H3 receptors and sigma-1 receptors, influencing neurotransmitter release and pain pathways .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 7.9 to 92 µM against different human cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 - 92 |

| Ovarian Cancer | 10 - 50 |

| Colorectal Cancer | 15 - 60 |

These findings suggest that structural modifications in piperidine derivatives significantly influence their potency against cancer cells.

Neuropharmacological Effects

In neuropharmacological studies, this compound demonstrated promise in alleviating cognitive impairment symptoms. For example:

- In a preclinical Alzheimer's disease model involving transgenic mice, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation.

- It was found to improve memory deficits in rodents subjected to scopolamine-induced amnesia through enhanced cholinergic transmission via M4 receptor modulation .

Pain Management

The compound's dual action as a ligand for histamine H3 and sigma-1 receptors positions it as a potential candidate for managing nociceptive and neuropathic pain. Studies have indicated that this dual mechanism may provide effective pain relief with fewer side effects compared to existing analgesics .

Alzheimer's Disease Model

A notable case study involved transgenic mice models for Alzheimer's disease where administration of this compound led to:

- Improved cognitive function.

- Significant reduction in amyloid-beta plaque accumulation.

Pain Management Study

Another study explored the compound's efficacy as a dual ligand for histamine H3 and sigma-1 receptors:

- Demonstrated potential efficacy in managing nociceptive and neuropathic pain.

- Suggested fewer side effects compared to traditional analgesics.

属性

IUPAC Name |

3-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPWHVAXGCXZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477779 | |

| Record name | 3-(Piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310881-48-2 | |

| Record name | 3-(Piperidin-4-yloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。